Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate
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Overview
Description
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate is a chemical compound with the molecular formula C10H9NO7S2Na. It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. Here is a general outline of the synthetic route:
Sulfonation: Naphthalene is treated with fuming sulfuric acid to introduce sulfonic acid groups, forming naphthalene trisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to produce nitro-naphthalene trisulfonic acid.
Reduction: The nitro group is reduced to an amino group using iron powder and ammonium hydroxide, resulting in amino-naphthalene trisulfonic acid.
Neutralization: The final product is obtained by neutralizing the amino-naphthalene trisulfonic acid with sodium carbonate, yielding this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous sulfonation: Using reactors designed for continuous sulfonation to ensure consistent product quality.
Efficient nitration and reduction: Employing optimized conditions for nitration and reduction to maximize yield and minimize by-products.
Automated neutralization: Utilizing automated systems for the neutralization step to ensure precise control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields corresponding amines.
Substitution: Forms various substituted naphthalene derivatives.
Scientific Research Applications
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonate groups enhance its solubility in aqueous environments. These interactions facilitate its use in staining and as a reagent in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt
- 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate .
Uniqueness
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain industrial and research applications .
Properties
CAS No. |
40492-13-5 |
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Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;8-amino-1-hydroxy-5-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-6-2-4-7(19(13,14)15)5-1-3-8(20(16,17)18)10(12)9(5)6;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
MFDYBCJRGXYPBN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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